molecular formula C11H14INO2 B8151868 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide

Cat. No.: B8151868
M. Wt: 319.14 g/mol
InChI Key: LZPHKDVZQUUBAU-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a methoxyethyl group, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of 5-methylbenzamide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of iodine-containing compounds on biological systems.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide exerts its effects depends on its interaction with molecular targets. The iodine atom and methoxyethyl group can influence the compound’s reactivity and binding affinity to specific proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide
  • 2-Iodo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide

Comparison

Compared to similar compounds, 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide is unique due to the specific positioning of the iodine and methoxyethyl groups, which can significantly affect its chemical reactivity and biological activity. The presence of the methyl group at the 5-position also distinguishes it from other benzamide derivatives, potentially leading to different applications and effects.

Properties

IUPAC Name

2-iodo-N-(2-methoxyethyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8-3-4-10(12)9(7-8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPHKDVZQUUBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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